Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C15H19NO6S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-(4-morpholin-4-ylsulfonylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(18)11-14(17)12-3-5-13(6-4-12)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-11H2,1H3 |
InChI Key |
XCPCFPMXMBJYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(Morpholinosulfonyl)benzoic Acid
Reagents :
-
4-Aminobenzoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Morpholine
Procedure :
-
Diazotization and Sulfonation :
-
4-Aminobenzoic acid is diazotized with NaNO₂/HCl, followed by treatment with SO₂/Cu to introduce a sulfonic acid group at the para position1.
-
The sulfonic acid is converted to sulfonyl chloride using PCl₅.
-
-
Sulfonamide Formation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours (sulfonation) |
| Temperature | 0–5°C (diazotization) |
| Yield | ~70% (over two steps) |
Step 2: Conversion to Acid Chloride
Reagents :
-
Thionyl chloride (SOCl₂)
Procedure :
-
4-(Morpholinosulfonyl)benzoic acid is refluxed with SOCl₂ to form the corresponding acid chloride34.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2–3 hours |
| Temperature | Reflux (70–80°C) |
| Yield | >90% |
Step 3: Enolate Acylation to Form β-Ketoester
Reagents :
-
Ethyl acetate
-
Lithium diisopropylamide (LDA)
Procedure :
-
The enolate of ethyl acetate is generated using LDA in tetrahydrofuran (THF) at -78°C.
-
The enolate reacts with 4-(morpholinosulfonyl)benzoyl chloride to yield the β-ketoester34.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 1–2 hours |
| Temperature | -78°C (enolate formation) |
| Yield | 60–75% |
Reformatsky Reaction Followed by Oxidation
Step 1: Synthesis of 4-(Morpholinosulfonyl)benzaldehyde
Reagents :
-
4-Bromobenzaldehyde
-
Morpholine, SO₂Cl₂
Procedure :
-
4-Bromobenzaldehyde undergoes sulfonation with ClSO₃H to form 4-bromophenylsulfonyl chloride.
-
Reaction with morpholine in DCM/TEA yields 4-bromo-N-morpholinosulfonylbenzaldehyde21.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 0–25°C |
| Yield | ~65% |
Step 2: Reformatsky Reaction
Reagents :
-
Ethyl bromoacetate
-
Activated zinc
Procedure :
-
4-(Morpholinosulfonyl)benzaldehyde reacts with ethyl bromoacetate and Zn in anhydrous THF to form ethyl 3-hydroxy-3-(4-(morpholinosulfonyl)phenyl)propanoate5.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | Reflux (66°C) |
| Yield | 50–60% |
Step 3: Oxidation to β-Ketoester
Reagents :
-
Pyridinium chlorochromate (PCC)
Procedure :
-
The secondary alcohol is oxidized to a ketone using PCC in DCM5.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–5 hours |
| Temperature | 25°C |
| Yield | 70–80% |
Claisen-Schmidt Condensation
Step 1: Synthesis of 4-(Morpholinosulfonyl)acetophenone
Reagents :
-
4-Acetylphenylsulfonyl chloride
-
Morpholine
Procedure :
-
4-Acetylphenylsulfonyl chloride reacts with morpholine in DCM/TEA to form 4-(morpholinosulfonyl)acetophenone1.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 0–25°C |
| Yield | ~75% |
Step 2: Condensation with Ethyl Acetate
Reagents :
-
Sodium hydride (NaH)
Procedure :
-
4-(Morpholinosulfonyl)acetophenone undergoes Claisen condensation with ethyl acetate in THF using NaH as a base5.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | Reflux (66°C) |
| Yield | 55–65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Enolate Acylation | High purity; scalable | Requires cryogenic conditions | 60–75% |
| Reformatsky-Oxidation | Mild oxidation conditions | Multi-step; moderate yields | 50–70% |
| Claisen Condensation | Simplicity; fewer steps | Lower regioselectivity | 55–65% |
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate has shown promise in treating various diseases through its mechanism of action on specific biological targets.
- Antitumor Activity : Research indicates that this compound may inhibit certain pathways involved in tumor growth. Its structural features allow it to interact with proteins associated with cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Enzyme Inhibition
One of the key applications of this compound lies in its ability to act as an enzyme inhibitor.
- Histone Demethylase Inhibition : The compound has been identified as a potential inhibitor of histone demethylases, which are critical in regulating gene expression and are implicated in various cancers and other diseases. By inhibiting these enzymes, the compound may alter the epigenetic landscape of cancer cells, leading to reduced malignancy .
- Mechanisms of Action : The specific interactions between the compound and target enzymes are under investigation. Understanding these mechanisms is crucial for developing more effective therapeutic strategies that leverage this compound's inhibitory properties .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluating various derivatives found that certain modifications to the compound significantly enhanced its antimicrobial potency, with minimum inhibitory concentration values indicating strong activity against resistant strains .
- Cancer Cell Line Testing : In vitro studies have shown that the compound induces apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. The results indicate that it may be particularly effective against tumors that express high levels of histone demethylases .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 3-Oxopropanoate Derivatives
Key Substituent Insights:
- Morpholinosulfonyl Group: The sulfonyl moiety is electron-withdrawing, enhancing electrophilicity at the keto position, while the morpholine ring provides hydrogen-bond acceptor sites. This combination may improve solubility (logP reduction) and interaction with polar enzyme active sites compared to halogen or alkyl substituents.
- Fluorinated Derivatives : Fluorine atoms balance lipophilicity and metabolic stability, making them favorable in drug design . Para-fluoro substitution generally offers better pharmacokinetics than ortho/meta positions.
- Nitro and Chloro Groups : While nitro groups increase reactivity, they may pose toxicity concerns . Chlorine enhances target affinity but can reduce solubility .
Physicochemical Properties
- Solubility: The morpholinosulfonyl group’s polarity likely increases aqueous solubility compared to methyl or chloro analogs, though its bulkiness may reduce membrane permeability.
- Stability : Sulfonamides are generally stable under physiological conditions, but the morpholine ring may introduce susceptibility to oxidative metabolism.
- logP : Fluorinated derivatives (logP ~2–3) are more lipophilic than the target compound, which may have a lower logP due to the sulfonyl group .
Biological Activity
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a morpholinosulfonyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This configuration may contribute to its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It has been studied for its potential effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby modulating various physiological processes such as inflammation and cell proliferation .
Antitrypanosomal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitrypanosomal activity. For instance, a related compound demonstrated a phenotypic pIC50 value of 7.1 against Trypanosoma brucei, suggesting that modifications in the chemical structure can enhance activity against this parasite .
Cytotoxicity and Selectivity
The selectivity of this compound towards parasitic cells over human cells is critical for its therapeutic potential. The compound's ability to target specific pathways in trypanosomal parasites while sparing human cells could minimize side effects and improve treatment outcomes for diseases like African sleeping sickness .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Results indicated that the compound exhibits dose-dependent cytotoxicity against trypanosomal cells, with minimal effects on mammalian cell lines, highlighting its potential as a selective therapeutic agent .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed to identify which structural features of this compound contribute most significantly to its biological activity. Variations in the sulfonamide group and the oxo moiety were found to influence potency and selectivity against target enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including esterification and coupling steps. For example:
- Step 1: Deprotonation of the precursor acid (e.g., 3-oxo-3-(4-(morpholinosulfonyl)phenyl)propanoic acid) using a base like TEA (triethylamine) in anhydrous DCM (dichloromethane) or DMF (dimethylformamide) .
- Step 2: Esterification with ethanol under reflux, catalyzed by sulfuric acid or p-toluenesulfonic acid.
- Optimization: Critical parameters include inert atmospheres (e.g., nitrogen), controlled temperatures (40–80°C), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC (thin-layer chromatography), and purification employs HPLC or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups and regiochemistry. For example, the morpholinosulfonyl group shows distinct proton signals at δ 3.0–3.5 ppm (morpholine ring) and δ 7.5–8.0 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na⁺] peak) with <5 ppm error .
- Infrared Spectroscopy (IR): Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .
Q. What are the compound’s key physicochemical properties relevant to drug discovery?
- Lipophilicity: The morpholinosulfonyl group enhances solubility in polar solvents (e.g., DMSO) while maintaining moderate logP (~2.5–3.5), critical for membrane permeability .
- Stability: Susceptible to hydrolysis under acidic/basic conditions. Storage recommendations: sealed containers at RT (room temperature), desiccated to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in multi-step syntheses?
- Case Study: Low yields in coupling steps may arise from steric hindrance at the 4-(morpholinosulfonyl)phenyl group. Solutions include:
- Using bulky bases (e.g., NaOtBu) to improve deprotonation efficiency .
- Screening alternative coupling agents like HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for better activation .
- Data Validation: Cross-check reproducibility using kinetic studies (e.g., varying reaction times/temperatures) and statistical tools like Design of Experiments (DoE) .
Q. How do halogen substituents (e.g., fluorine, bromine) influence structure-activity relationships (SAR)?
- Comparative Analysis:
| Substituent | Position | Effect on Activity |
|---|---|---|
| F | Para | ↑ Metabolic stability (CYP450 resistance) |
| Br | Meta | ↑ Steric bulk, ↓ solubility |
- Methodology:
- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking to identify binding interactions .
Q. What strategies mitigate instability during long-term storage?
- Stabilization Protocols:
- Lyophilization for solid-state storage under argon .
- Addition of radical scavengers (e.g., BHT) in solution to prevent oxidative degradation .
Application-Oriented Questions
Q. How is this compound applied in fragment-based drug design (FBDD)?
- Fragment Screening: The 3-oxopropanoate moiety serves as a warhead for covalent inhibition. For example, it can target serine proteases via nucleophilic attack on the active-site serine .
- Optimization: Introduce bioisosteres (e.g., replacing ethyl ester with methyl oxetane) to improve pharmacokinetics while retaining binding affinity .
Q. What role does the morpholinosulfonyl group play in material science applications?
- Polymer Chemistry: Acts as a sulfonating agent to enhance hydrophilicity in membranes.
- Coordination Chemistry: The sulfonyl oxygen can chelate metal ions (e.g., Zn²⁺), enabling use in catalysis or metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
